2,2-Dimethylpiperidine-4-carbonitrilehydrochloride
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Overview
Description
2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride typically involves the reaction of 2,2-dimethylpiperidine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2,2-Dimethylpiperidine-4-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of 2,2-dimethylpiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carbonitrile hydrochloride: Similar structure but lacks the dimethyl substitution.
2,2-Dimethylpiperidine-3-carbonitrile hydrochloride: Similar but with the nitrile group at a different position
Uniqueness
2,2-Dimethylpiperidine-4-carbonitrile hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research .
Properties
Molecular Formula |
C8H15ClN2 |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2,2-dimethylpiperidine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(2)5-7(6-9)3-4-10-8;/h7,10H,3-5H2,1-2H3;1H |
InChI Key |
MEENERRYJHRCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCN1)C#N)C.Cl |
Origin of Product |
United States |
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